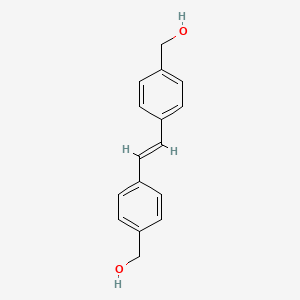
Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of two benzenemethanol groups connected by an ethenediyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- typically involves the reaction of benzaldehyde with a suitable reagent to form the benzenemethanol groups, followed by the introduction of the ethenediyl bridge. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, to react with benzaldehyde, forming the benzenemethanol intermediate. This intermediate is then subjected to a coupling reaction with a suitable ethenediyl precursor under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The benzenemethanol groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzenemethanol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzenemethanol derivatives.
Substitution: Nitrobenzenemethanol, sulfonated benzenemethanol, halogenated benzenemethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethenediyl bridge and benzenemethanol groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- can be compared with other similar compounds, such as:
Benzenemethanol, 4,4’-(1,2-ethanediyl)bis-: Differing by the presence of an ethanediyl bridge instead of an ethenediyl bridge.
Benzenemethanol, 4,4’-(1,2-ethynediyl)bis-: Differing by the presence of an ethynediyl bridge instead of an ethenediyl bridge.
The uniqueness of Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for various applications.
Eigenschaften
IUPAC Name |
[4-[(E)-2-[4-(hydroxymethyl)phenyl]ethenyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10,17-18H,11-12H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGIEQUZEXHPME-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C=CC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO)/C=C/C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)

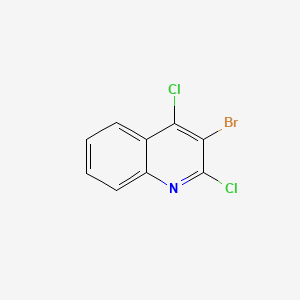
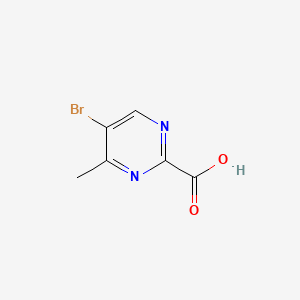
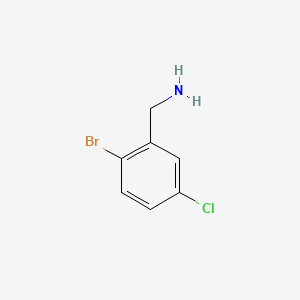
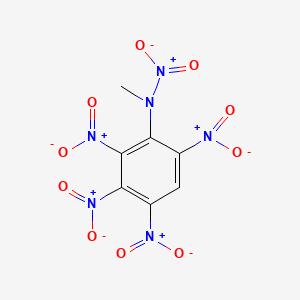
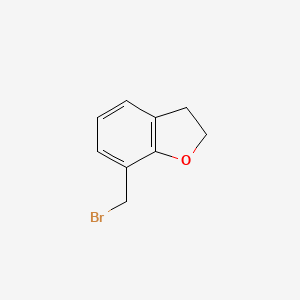
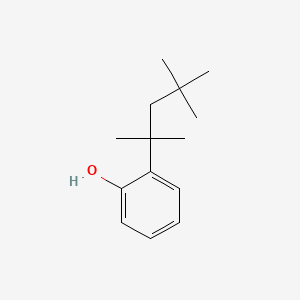

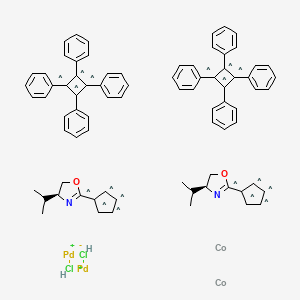
![2-[(1E,3E)-5-(3,3-DIMETHYL-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUM IODIDE](/img/structure/B599351.png)
